molecular formula C12H18Cl3FN2 B2722938 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-03-0

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2722938
CAS No.: 1286274-03-0
M. Wt: 315.64
InChI Key: FJTZEZIHWUZEGP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1286274-03-0) is a piperidine-derived compound functionalized with a 5-chloro-2-fluorobenzyl group and stabilized as a dihydrochloride salt. Its molecular formula is C₁₂H₁₆ClF₀N₂·2HCl (free base: C₁₂H₁₆ClFN₂), with a molecular weight of 315.6 g/mol for the salt form . The dihydrochloride formulation enhances aqueous solubility and stability, making it suitable for pharmaceutical research, particularly in targeting ion channels or neurotransmitter receptors .

Properties

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTZEZIHWUZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 5-chloro-2-fluorobenzyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing large-scale reactors and automated processes.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • The piperidine derivative has been studied for its potential neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety disorders .
  • Antidiabetic Research :
    • There is ongoing interest in the development of G-protein-coupled receptor (GPCR) agonists for diabetes management. Similar compounds have been evaluated for their ability to stimulate insulin release and enhance glucose metabolism, indicating that this compound may also play a role in this area .
  • Tyrosinase Inhibition :
    • The compound's structure suggests potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders. Studies have indicated that piperazine derivatives can effectively inhibit tyrosinase activity, and this compound may exhibit similar properties .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Tyrosinase InhibitionDemonstrated competitive inhibition of tyrosinase activity, suggesting potential for hyperpigmentation treatments.
Antidiabetic ResearchShowed efficacy in stimulating insulin release in rodent models, indicating possible therapeutic use in diabetes.
Neurological DisordersInvestigated for neuroprotective effects, with implications for mood disorder treatments.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl ring or piperidine moiety, influencing molecular weight, polarity, and biological activity.

Compound Name Substituents on Benzyl Ring Molecular Weight (g/mol) Salt Form Key Features
1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 5-Cl, 2-F 315.6 Dihydrochloride Balanced lipophilicity; potential Kv1.5 channel modulation
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Cl 243.16 (free base) Hydrochloride Simpler structure; lower molecular weight; reduced halogen diversity
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride 5-F, 2-CH₃ 258.77 (free base) Dihydrochloride Methyl group enhances steric bulk; may alter receptor binding
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine dihydrochloride 3,5-F 226.27 (free base) Dihydrochloride Increased fluorine content; higher polarity
1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride 2-F, 5-CH₃ 295.22 Dihydrochloride Ortho-substitution may hinder rotational freedom

Key Observations :

  • Halogen Effects: Chlorine and fluorine substituents improve metabolic stability and binding affinity via hydrophobic and electrostatic interactions. The 5-Cl-2-F combination offers a unique electronic profile compared to mono-halogenated analogs .
  • Salt Form: Dihydrochloride salts generally exhibit higher solubility than mono-hydrochloride counterparts, critical for in vitro assays .

Biological Activity

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, a compound with the CAS number 1286274-03-0, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}Cl3_3FN2_2
  • Molecular Weight : 315.64 g/mol
  • Physical State : White solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds in the piperidine class have been studied for their roles in:

  • Anticancer Activity : Research indicates that certain piperidine derivatives exhibit significant anticancer properties by inhibiting Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Cholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
  • GPR119 Agonism : Some studies have suggested that related compounds may act as GPR119 agonists, which can enhance glucose-dependent insulin release, thereby holding potential for diabetes treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target Effect Reference
AnticancerClass I PI3KInhibition of tumor proliferation
Cholinesterase InhibitionAChE and BuChEEnhanced neurotransmitter levels
GPR119 AgonismGPR119 receptorIncreased insulin secretion

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the effectiveness of piperidine derivatives in reducing tumor growth in various cancer models. The compound demonstrated cytotoxicity comparable to standard chemotherapeutics like bleomycin .
  • Neuroprotective Effects : Another investigation focused on the dual inhibition of AChE and BuChE by piperidine derivatives, suggesting potential applications in Alzheimer's disease management through improved cholinergic signaling .
  • Diabetes Management : Research into GPR119 agonists has shown that compounds similar to this compound can effectively stimulate insulin release in preclinical models, indicating a promising avenue for type 2 diabetes treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution between 5-chloro-2-fluorobenzyl bromide and piperidin-4-amine, followed by salt formation with HCl. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via recrystallization or chromatography. For example, inert atmospheres reduce side reactions, while adjusting pH during salt formation enhances crystallinity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm substituent positions, HPLC for purity (>98%), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography can resolve stereochemistry, while FT-IR verifies amine and hydrochloride functional groups .

Q. How does the dihydrochloride salt form improve the compound’s physicochemical properties for biological assays?

  • Methodology : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Solubility testing in PBS (pH 7.4) and DMSO, coupled with accelerated stability studies (40°C/75% RH), confirms suitability for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing chloro and fluoro groups on the benzyl ring increase electrophilicity at the benzylic carbon, favoring SN2 reactions. Kinetic studies (e.g., varying nucleophile concentrations) and DFT calculations can quantify activation barriers and regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Meta-analyses of published IC50_{50} values for targets like GPCRs or kinases, combined with structural analogs (e.g., fluorobenzyl vs. nitrobenzyl derivatives), clarify substituent effects .

Q. What computational strategies are recommended to predict the binding affinity of this compound to neurological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with serotonin or dopamine receptors. QSAR models trained on piperidine derivatives correlate substituent electronegativity with binding energy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing Cl with CF3_3) and test against target panels. For example, fluorination at the benzyl position may enhance blood-brain barrier penetration, while methyl groups on the piperidine ring reduce off-target binding .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological profiling?

  • Methodology : Implement quality-by-design (QbD) principles: control raw material purity (≥99%), optimize reaction stoichiometry via DoE (Design of Experiments), and validate batches using LC-MS and 1^1H NMR. Interlaboratory reproducibility studies further standardize protocols .

Notes

  • Methodological rigor emphasizes reproducibility, standardization, and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).
  • Advanced questions prioritize mechanistic and translational insights over basic characterization.

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